molecular formula C11H10ClN3OS B14915948 1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

Cat. No.: B14915948
M. Wt: 267.74 g/mol
InChI Key: AYEABCPYIXNNDX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is a triazole-based hybrid compound featuring a 3-chlorophenyl ketone moiety linked to a 4-methyl-1,2,4-triazole ring via a sulfanyl (-S-) bridge. This structure confers unique physicochemical and biological properties, particularly in antifungal and antibacterial applications.

The compound’s synthesis typically involves nucleophilic substitution between α-halogenated ketones and triazole-thiol intermediates under basic conditions, as exemplified in related derivatives (e.g., 5i, 5j) . Characterization via FTIR, NMR, and HRMS confirms the presence of key functional groups, including the C=O stretch (~1663 cm⁻¹) and aromatic C-Cl vibrations (~839 cm⁻¹) .

Properties

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C11H10ClN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3

InChI Key

AYEABCPYIXNNDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methyl-4H-1,2,4-triazole-3-thiol.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with the triazole thiol in the presence of a base such as sodium hydroxide to form an intermediate.

    Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating and the addition of a suitable oxidizing agent, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the phenyl ring, triazole moiety, or additional fused heterocycles. Key examples include:

Compound Substituents Key Features
1-(3-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (Target) 3-Cl on phenyl; 4-Me on triazole Moderate lipophilicity (logP ~3.9); antifungal activity via ergosterol inhibition
1-(4-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (5v) 4-Cl on phenyl Higher melting point (152–153°C vs. 99–100°C in 5i); enhanced antibacterial activity
1-(2,4-Dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (5n) 2,4-diCl on phenyl Increased steric bulk; improved antifungal potency (MIC = 0.5 µg/mL vs. 2 µg/mL for target)
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one Adamantyl group; pyridinyl substituent Enhanced metabolic stability; selective enzyme inhibition (e.g., cathepsin X)
1-(4-Chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one 4-Ethoxyphenyl on triazole Reduced logP (3.0 vs. 3.9); altered solubility profile

Physicochemical Properties

Property Target Compound 5i 5n Adamantyl Derivative
Molecular Weight 337.8 483.12 420.3 345.4
logP 3.95 4.1 4.8 2.7
Melting Point Not reported 99–100°C 192–193°C 451–454 K
PSA 52.8 Ų 62.3 Ų 58.9 Ų 75.4 Ų

Biological Activity

1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C18H15ClN6S
  • Molecular Weight : 382.87 g/mol
  • CAS Number : 301193-48-6
  • SMILES Notation : SC=1N(C(CC2=CC=C(C=C2)Cl)=NN1)C1=CC=C(CN2N=CN=C2)C=C1

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the triazole moiety is significant for its antifungal and anticancer properties. Triazoles are known to inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi and can affect cancer cell proliferation.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin against Jurkat and A-431 cell lines, suggesting potent antiproliferative activity .

Antifungal Activity

The triazole component is also associated with antifungal activity. Compounds containing triazole rings have been extensively studied for their ability to inhibit fungal growth by disrupting ergosterol synthesis.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives, it was found that compounds with similar structures to this compound exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhanced the activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of triazole derivatives. The results indicated that compounds with a similar scaffold exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl ring and the triazole moiety significantly influence the biological activity of these compounds. For example:

  • Chlorine Substitution : The introduction of chlorine at specific positions on the phenyl ring enhances cytotoxicity.
  • Triazole Variations : Alterations in the substituents on the triazole ring can lead to varying degrees of antifungal and anticancer activities .

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